molecular formula C15H17ClN2O B12801808 2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- CAS No. 145901-84-4

2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl-

Cat. No.: B12801808
CAS No.: 145901-84-4
M. Wt: 276.76 g/mol
InChI Key: HQNYPBXSQNZCFG-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- is a heterocyclic compound that features a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 2-chlorophenyl and ethyl groups, along with the amino substituent, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with an appropriate pyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyridinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and amino groups enhances its binding affinity and specificity. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 3-amino-5-ethyl-6-methyl-: Lacks the chlorophenyl group, resulting in different reactivity and biological activity.

    2(1H)-Pyridinone, 3-(((2-bromophenyl)methyl)amino)-5-ethyl-6-methyl-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

Uniqueness

2(1H)-Pyridinone, 3-(((2-chlorophenyl)methyl)amino)-5-ethyl-6-methyl- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric effects

Properties

CAS No.

145901-84-4

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C15H17ClN2O/c1-3-11-8-14(15(19)18-10(11)2)17-9-12-6-4-5-7-13(12)16/h4-8,17H,3,9H2,1-2H3,(H,18,19)

InChI Key

HQNYPBXSQNZCFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2Cl)C

Origin of Product

United States

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